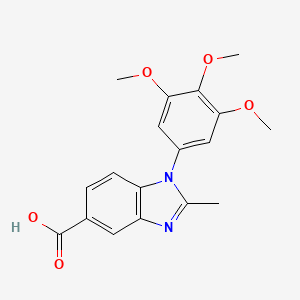

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Description

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that features a benzimidazole core substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Properties

IUPAC Name |

2-methyl-1-(3,4,5-trimethoxyphenyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-10-19-13-7-11(18(21)22)5-6-14(13)20(10)12-8-15(23-2)17(25-4)16(9-12)24-3/h5-9H,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZOCMDZFLQPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24814604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the 3,4,5-trimethoxyphenyl group through electrophilic aromatic substitution. The final step involves the carboxylation of the benzimidazole ring to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring and the trimethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid. For instance, derivatives of benzimidazole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. A notable case study demonstrated that certain benzimidazole derivatives exhibited significant activity against leukemic cells, with one compound showing an IC50 value of 3 µM. This compound induced S/G2 cell cycle arrest and activated apoptosis through mechanisms involving downregulation of cyclins and pro-apoptotic proteins .

Antimicrobial Properties

The compound's structural framework suggests potential antimicrobial applications. Research into similar imidazole-containing compounds has shown broad-spectrum antimicrobial activity. For example, a study reported that certain derivatives inhibited DNA gyrase B, an essential enzyme for bacterial replication, with IC50 values comparable to established antibiotics like ciprofloxacin . The implications for developing new antimicrobial agents are significant, particularly in the context of rising antibiotic resistance.

Antihypertensive Effects

Another area of application is in the development of antihypertensive agents. Research has indicated that certain benzimidazole derivatives possess vasorelaxant properties. In experiments involving spontaneously hypertensive rats, these compounds demonstrated effective blood pressure-lowering effects through mechanisms that may involve modulation of vascular smooth muscle tone .

Synthesis and Characterization

The synthesis of 2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves multi-step organic reactions that can yield structurally diverse derivatives. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization and confirmation of the compound's structure. For example, a recent synthesis protocol involved the reaction of substituted phenols with benzimidazole precursors under controlled conditions to achieve high yields .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the efficacy of benzimidazole derivatives. By systematically modifying functional groups on the benzimidazole core, researchers can enhance specific biological activities while minimizing toxicity. For instance, variations in substituents on the aromatic ring have been shown to influence both anticancer and antimicrobial activities significantly .

Mechanism of Action

The mechanism of action of 2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes such as tubulin or heat shock proteins, leading to disrupted cellular processes. The trimethoxyphenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Colchicine: An anti-gout agent with a similar trimethoxyphenyl group.

Podophyllotoxin: Used for treating genital warts, also contains a trimethoxyphenyl moiety.

Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with trimethoxyphenyl groups.

Uniqueness

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its benzimidazole core combined with the trimethoxyphenyl group, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent.

This compound’s versatility and potential make it a valuable subject of ongoing research in various scientific fields.

Biological Activity

2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This compound exhibits a range of pharmacological properties, which are primarily attributed to its structural characteristics and the presence of the trimethoxyphenyl group.

Chemical Structure

The molecular formula of 2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid is . The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with the trimethoxyphenyl group exhibited IC50 values significantly lower than established chemotherapeutics like cisplatin and doxorubicin. In one study, a related compound demonstrated an IC50 value of 11.75 μg/mL against A549 lung cancer cells, indicating strong cytotoxicity .

-

Mechanism of Action : The anticancer mechanisms include:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.

- Cell Cycle Arrest : It has been observed to induce S-phase arrest in cancer cells, thereby halting their proliferation .

- Targeting Topoisomerase IIα : Molecular docking studies suggest that the compound interacts with topoisomerase IIα-DNA complexes, which is crucial for DNA replication and repair .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution pattern on the benzimidazole ring significantly influences biological activity. Compounds with electron-donating groups (like methoxy) at specific positions enhance cytotoxicity. For example:

| Compound | Substituent | IC50 (μM) | Cell Line |

|---|---|---|---|

| 5o | 3,4,5-trimethoxyphenyl | 0.15 ± 0.01 | A549 |

| 5o | Cisplatin | 5.77 ± 1.60 | A549 |

| 5o | Doxorubicin | 0.46 ± 0.02 | A549 |

This table illustrates the superior cytotoxicity of the trimethoxy-substituted derivative compared to conventional chemotherapeutics .

Case Studies

Several studies have explored the biological activity of related benzimidazole derivatives:

- Study on Anticancer Properties : A series of benzimidazole derivatives were synthesized and tested against multiple human tumor cell lines (e.g., SW480 and A549). The results indicated that compounds with specific substitutions exhibited enhanced selectivity and potency compared to standard treatments .

- Mechanistic Insights : Research has shown that certain derivatives can induce cell cycle arrest and apoptosis through various pathways involving cyclin-dependent kinases (CDKs) and other regulatory proteins .

Q & A

Q. Table 1: Synthetic Yield Comparison for Analogous Compounds

| Compound Class | Method | Yield (%) | Reference |

|---|---|---|---|

| Diaryltriazole carboxylic acid | Condensation with 4-aminobutyric acid | 66 | |

| 3,4,5-Trimethoxyphenyl acetic acid | One-pot reduction/hydrolysis | 64.2 |

Q. Table 2: Recommended Analytical Techniques

| Parameter | Technique | Conditions |

|---|---|---|

| Structural Elucidation | X-ray diffraction | SHELXL refinement, Mo-Kα radiation |

| Purity | HPLC | C18 column, 0.1% TFA/ACN gradient |

| Stability | Accelerated degradation | PBS (pH 7.4), 37°C, 72 hours |

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.